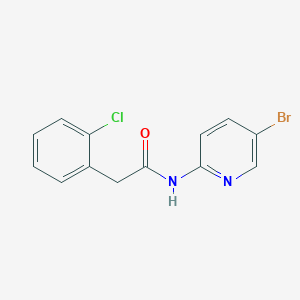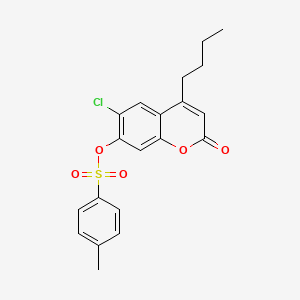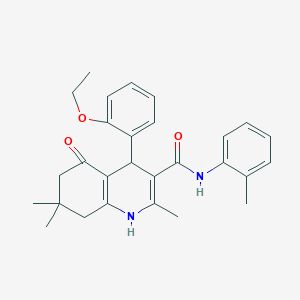
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the pyridine family and is used primarily as a research chemical.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments is its high purity and yield. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have low toxicity, making it a safer option for use in research. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in research. One direction is the development of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide derivatives with improved solubility and potency. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore this potential. Finally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a tool for studying the function of certain proteins and enzymes, and further research is needed to explore this potential as well.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes. While there are limitations to using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments, there are several potential future directions for its use in research.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromo-2-pyridinecarboxamide in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMYLFVYONMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)
